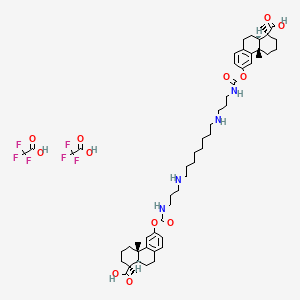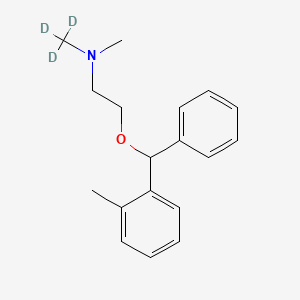
Inflexuside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inflexuside A is an abietane diterpenoid compound isolated from the aerial parts of the plant Isodon inflexus. It is known for its significant biological activity, particularly its ability to inhibit lipopolysaccharide (LPS)-activated nitric oxide production in RAW264.7 macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inflexuside A is typically isolated from natural sources rather than synthesized through artificial means. The compound is extracted from the aerial parts of Isodon inflexus using standard extraction techniques involving solvents like methanol or ethanol .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source, Isodon inflexus .
Chemical Reactions Analysis
Types of Reactions
Inflexuside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Inflexuside A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: It is used to study the biological effects of diterpenoids, particularly their anti-inflammatory and immunomodulatory activities.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit nitric oxide production, which is relevant in conditions involving inflammation and immune response.
Mechanism of Action
Inflexuside A exerts its effects by inhibiting the production of nitric oxide in macrophages. This inhibition is achieved through the suppression of nitric oxide synthase (NOS) activity, particularly in response to lipopolysaccharide (LPS) stimulation. The molecular targets and pathways involved include the downregulation of NOS expression and the inhibition of signaling pathways that lead to NOS activation .
Comparison with Similar Compounds
Similar Compounds
Rosmarinic Acid: A compound with similar anti-inflammatory properties, commonly found in various plants.
Carnosic Acid: Another diterpenoid with antioxidant and anti-inflammatory properties, found in rosemary and sage.
Uniqueness
Inflexuside A is unique due to its specific inhibition of nitric oxide production in macrophages, which is not commonly observed in other similar compounds. This makes it a valuable compound for studying the mechanisms of inflammation and immune response .
Properties
Molecular Formula |
C26H42O9 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C26H42O9/c1-12(2)26(33)9-13-14(28)8-17-24(3,4)7-6-18(25(17,5)19(13)15(29)10-26)35-23-22(32)21(31)20(30)16(11-27)34-23/h12,15-18,20-23,27,29-33H,6-11H2,1-5H3/t15-,16-,17+,18+,20-,21+,22-,23+,25-,26-/m1/s1 |
InChI Key |
GOCBEYXJHVKABX-WNGISKSKSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O |
Canonical SMILES |
CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)








